4-Cyanopyridine-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanopyridine-2-sulfonamide typically involves the reaction of 4-cyanopyridine with sulfonamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may involve continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
4-Cyanopyridine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyanopyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its action include inhibition of folate metabolism and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: Similar in structure but lacks the sulfonamide group.
2-Sulfonamidopyridine: Similar in structure but lacks the cyano group.
Uniqueness
4-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-cyanopyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-1-2-9-6(3-5)12(8,10)11/h1-3H,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKJGADWGKBXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251259-15-0 |
Source
|
Record name | 4-cyanopyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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